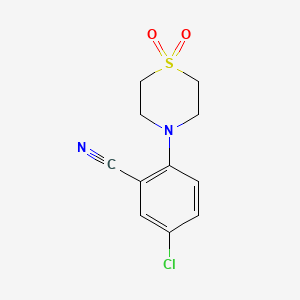

5-Chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile

Descripción

5-Chloro-2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)benzonitrile is a benzonitrile derivative featuring a chlorine substituent at the 5-position of the aromatic ring and a 1,1-dioxo-thiomorpholine group at the 2-position. This compound is of interest in medicinal chemistry due to the benzonitrile scaffold’s prevalence in kinase inhibitors and other bioactive molecules.

Propiedades

IUPAC Name |

5-chloro-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c12-10-1-2-11(9(7-10)8-13)14-3-5-17(15,16)6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKSBEUOQIWPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile typically involves the reaction of 5-chloro-2-nitrobenzonitrile with thiomorpholine-1,1-dioxide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its antimicrobial properties . Research indicates that derivatives of 5-chloro compounds exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that related compounds demonstrate effectiveness comparable to established antibiotics like isoniazid and ciprofloxacin . The structure-activity relationship (SAR) analyses suggest that modifications in the chemical structure can enhance biological activity, making these compounds viable candidates for new antimicrobial agents.

Anticancer Activity

Another prominent application of this compound is in anticancer research . Several studies have focused on the synthesis of novel derivatives that incorporate the thiomorpholine moiety, which has been linked to increased anticancer efficacy. For example, compounds derived from similar structures have shown promising results against various cancer cell lines, including breast and colon cancers . The mechanism often involves inducing apoptosis in cancer cells, which is crucial for developing effective chemotherapeutics.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy of 5-chloro derivatives. Research has highlighted that modifications at specific positions on the benzene ring or alterations in the thiomorpholine structure can significantly impact both antimicrobial and anticancer activities. For example, substituents that enhance lipophilicity have been associated with improved membrane permeability and bioavailability .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of 5-chloro derivatives demonstrated their effectiveness against mycobacterial strains. The synthesized compounds were screened using RP-HPLC for lipophilicity and showed superior activity compared to standard drugs .

Case Study 2: Anticancer Screening

Another investigation assessed the anticancer potential of thiomorpholine-containing compounds against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis, showcasing their potential as lead compounds for further development .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Structural Features and Substitution Patterns

The following table compares the target compound with structurally related benzonitrile derivatives, emphasizing substituent positions and functional groups:

| Compound Name | Substituents (Position) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Cl (5), Thiomorpholine-dioxide (2) | Benzonitrile, Sulfone | C₁₁H₁₀ClN₂O₂S | 292.78 |

| 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride | NH₂ (5), OCHF₂ (2) | Benzonitrile, Difluoromethoxy, HCl salt | C₈H₆F₂N₂O·HCl | 236.61 (free base) |

| 2-Fluoro-4-(trifluoromethoxy)benzonitrile | F (2), OCF₃ (4) | Benzonitrile, Trifluoromethoxy | C₈H₃F₄NO | 221.11 |

| 5-Chloro-2-cyanobenzene-1-sulfonyl chloride | Cl (5), CN (2), SO₂Cl (1) | Benzonitrile, Sulfonyl chloride | C₇H₃Cl₂NO₂S | 268.04 |

Key Observations :

- Substituent Diversity : The target compound’s thiomorpholine-dioxide group distinguishes it from analogs with halide-alkoxy (e.g., OCHF₂, OCF₃) or reactive sulfonyl chloride groups.

- Reactivity: The sulfonyl chloride in 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is highly reactive, likely limiting its direct therapeutic use but making it a synthetic intermediate. In contrast, the sulfone in the target compound offers greater stability .

Physicochemical and Pharmacokinetic Inferences

- Solubility: The hydrochloride salt of 5-Amino-2-(difluoromethoxy)benzonitrile likely improves aqueous solubility, whereas the target compound’s neutral sulfone group may reduce solubility compared to ionizable analogs.

- Stability : Thiomorpholine-dioxide’s sulfone group is less prone to hydrolysis than sulfonyl chlorides, suggesting better shelf-life for the target compound.

Actividad Biológica

5-Chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile (CID 55078521) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

- Chemical Formula : C₁₁H₁₁ClN₂O₂S

- Molecular Weight : 256.73 g/mol

- CAS Number : 1271453-28-1

Synthesis

The synthesis of this compound involves several steps, typically starting from accessible benzonitrile derivatives. The thiomorpholine ring is introduced through nucleophilic substitution reactions, followed by oxidation to form the dioxo structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related dioxo compounds have demonstrated their ability to inhibit tumor growth across various human cancer cell lines. In vitro assays have shown that certain derivatives possess IC50 values comparable to established chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 10 | |

| Compound B | MCF7 | 15 | |

| 5-Chloro-2-(1,1-dioxo...) | A549 | TBD |

The proposed mechanism of action for this class of compounds involves the induction of apoptosis in cancer cells. This is mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antibacterial Activity

In addition to anticancer properties, some derivatives have shown antibacterial activity against strains like Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 3.9 to 31.5 µg/ml, indicating potential as antimicrobial agents .

Study on Cytotoxicity

A study involving the testing of various dioxo derivatives against a panel of human cancer cell lines revealed that while some compounds were inactive, others displayed significant cytotoxicity. For example, a compound with structural similarity to 5-Chloro-2-(1,1-dioxo...) showed promising results in inhibiting cell proliferation in breast and lung cancer models .

Neuroprotective Effects

Emerging research suggests that certain derivatives may also exhibit neuroprotective effects. In vitro studies on neuronal cell lines have indicated that these compounds can reduce oxidative stress markers and improve mitochondrial function under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.